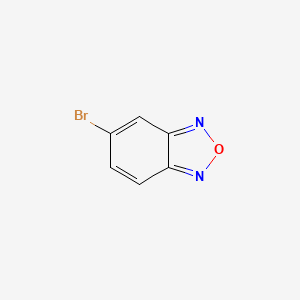

5-Bromo-2,1,3-benzoxadiazole

Vue d'ensemble

Description

5-Bromo-2,1,3-benzoxadiazole is a compound that is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The presence of a bromine atom at the 5-position of the oxadiazole ring can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of 5-bromo-1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or other reagents to form the oxadiazole ring. For instance, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with an overall yield of 20% . Similarly, 5-bromo-1,3-Bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was synthesized from 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, with a dehydration reaction yield of 53.2% .

Molecular Structure Analysis

The molecular structure of 5-bromo-1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was confirmed by single crystal X-ray diffraction and other spectroscopic methods .

Chemical Reactions Analysis

5-Bromo-1,3,4-oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. These reactions can include nucleophilic substitution of the bromine atom, cyclization to form different heterocyclic systems, and interactions with biological targets. For instance, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones were prepared and reacted with secondary alkylamines to give amino derivatives, while primary alkylamines induced a cyclic transformation to give 1-acylamino-3-alkylimidazolidin-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1,3,4-oxadiazole derivatives are influenced by the substituents on the oxadiazole ring. These properties include solubility, melting point, and stability, which are important for their practical applications. The stability of these compounds can be investigated using computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations, as was done for 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole . The spectral properties, such as UV and fluorescence, are also crucial for their potential use in electroluminescent materials .

Applications De Recherche Scientifique

Synthèse de semi-conducteurs organiques

5-Bromo-2,1,3-benzoxadiazole: est considéré comme une unité d'accepteur d'électrons potentielle pour la synthèse de semi-conducteurs organiques en raison de sa forte affinité électronique et de sa bonne coplanarité. Cela le rend approprié pour une utilisation dans le développement de semi-conducteurs organiques haute performance .

Réactif fluorogène pour la bioanalyse

Ce composé est couramment utilisé comme réactif fluorogène pour l'analyse des acides aminés et le marquage des protéines. Sa capacité à fournir des rapports signal sur bruit élevés le rend précieux dans la détermination de la structure des enzymes .

Recherche sur les matériaux optoélectroniques

Bien que moins étudié que d'autres matériaux, This compound promet dans les applications optoélectroniques en raison de sa différence significative entre les maxima d'absorption et de photoluminescence .

Chimie analytique

En chimie analytique, ce composé pourrait être utilisé pour améliorer la sensibilité et la spécificité de diverses méthodes de détection chimique grâce à ses fortes propriétés luminescentes .

Recherche en protéomique

En tant que produit de spécialité dans la recherche en protéomique, This compound peut être utilisé pour étudier les interactions et les fonctions des protéines au sein des systèmes biologiques .

Science des matériaux

Les chercheurs en science des matériaux peuvent explorer l'utilisation de This compound dans la création de nouveaux matériaux aux propriétés uniques, telles qu'une durabilité accrue ou une conductivité électrique .

Synthèse chimique

Ce composé peut servir de bloc de construction dans la synthèse de structures chimiques plus complexes, ce qui pourrait conduire à la découverte de nouveaux médicaments ou matériaux .

Chromatographie

En raison de ses propriétés chimiques distinctes, This compound pourrait être utilisé dans les techniques chromatographiques pour séparer et analyser différentes substances au sein d'un mélange .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The exact interaction of 5-Bromo-2,1,3-benzoxadiazole with its targets and the resulting changes are currently unknown and may be a subject of future research.

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad pharmacological activities

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The specific effects of this compound at the molecular and cellular level are currently unknown and may be a subject of future research.

Propriétés

IUPAC Name |

5-bromo-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDFFESFCIACQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379966 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51376-06-8 | |

| Record name | 5-bromo-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

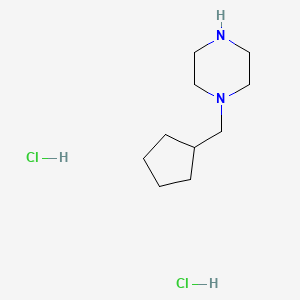

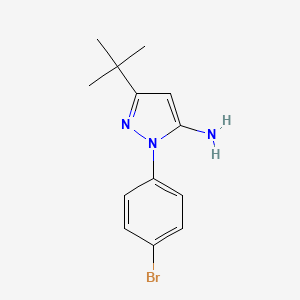

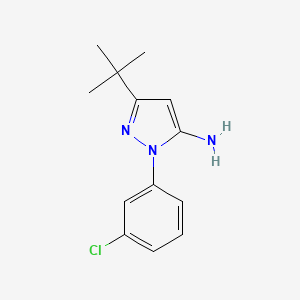

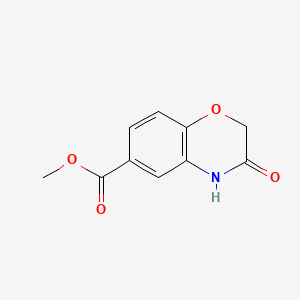

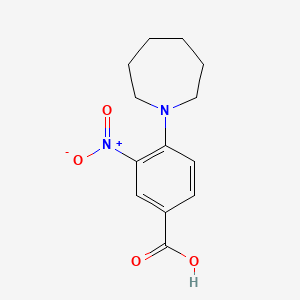

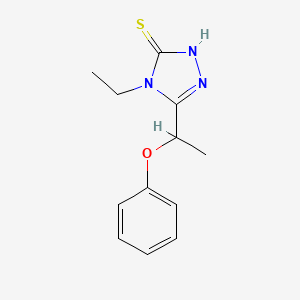

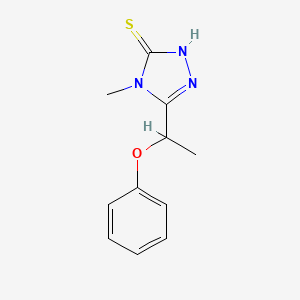

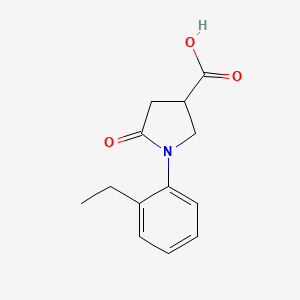

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1272890.png)

![2-(3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]-thiadiazol-6-YL)-phenylamine](/img/structure/B1272895.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)